NQO2 Inhibitory Potency Compared to Ammosamide-Derived Inhibitors
In a comparative medicinal chemistry study (Reddy et al., J. Med. Chem. 2012), 2-azetidinyl-5-methyl-1,4-benzoquinone was profiled alongside a series of quinoline and pyrroloquinoline ammosamide analogs for inhibition of human quinone reductase 2 (NQO2). The target compound showed an IC₅₀ of 1,800 nM, while the most potent analog, 8-methylamino-ammosamide B, exhibited an IC₅₀ of 4.1 nM—a 439-fold difference in inhibitory potency. The natural product ammosamide B itself displayed an IC₅₀ of 61 nM. The target compound's moderate potency places it in the mid-range of the series (range: 4.1–25,200 nM), indicating a distinct structure-activity relationship (SAR) profile that differentiates it from both high-potency ammosamide-type and weaker aziridinyl-type NQO2 ligands [1].
| Evidence Dimension | IC₅₀ for inhibition of human quinone reductase 2 (NQO2) |
|---|---|
| Target Compound Data | 1,800 nM |
| Comparator Or Baseline | Ammosamide B: 61 nM; 8-methylamino-ammosamide B: 4.1 nM; series range: 4.1–25,200 nM |
| Quantified Difference | Target compound is 29.5-fold less potent than ammosamide B (1,800 vs 61 nM) and 439-fold less potent than the most active analog (1,800 vs 4.1 nM) |
| Conditions | MTT assay using NMeH as substrate; recombinant human NQO2; published in J. Med. Chem. 2012, 55(1):367-377 [1] |
Why This Matters
The moderate NQO2 inhibitory potency positions 2-azetidinyl-5-methyl-1,4-benzoquinone as a useful tool compound for probing the NQO2 pharmacophore at intermediate affinity ranges, avoiding the potential off-target complexities associated with sub-nanomolar inhibitors.
- [1] Reddy, P.V.; Jensen, K.C.; Mesecar, A.D.; Fanwick, P.E.; Cushman, M. Design, synthesis, and biological evaluation of potent quinoline and pyrroloquinoline ammosamide analogues as inhibitors of quinone reductase 2. J. Med. Chem. 2012, 55 (1), 367–377. DOI: 10.1021/jm201251c View Source
